N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Overview
Description
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the construction of the spirocyclic scaffold. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Another approach involves the olefin metathesis reaction using a Grubbs catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored for industrial applications due to its simplicity and efficiency in constructing the spirocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols .
Scientific Research Applications
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis.
Medicine: Investigated for its antituberculosis activity and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. In the context of antituberculosis activity, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential lipids, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: Known for its bioactivity and synthesis.
1,3-dioxane-1,3-dithiane spiranes: Exhibits similar structural features and chemical properties.
Uniqueness
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-10-7-15-5-2-1-3-6-15)19-11-8-17(9-12-19)21-13-4-14-22-17/h1-3,5-6H,4,7-14H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGRKUAVAJQMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NCCC3=CC=CC=C3)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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